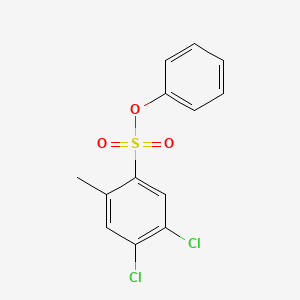

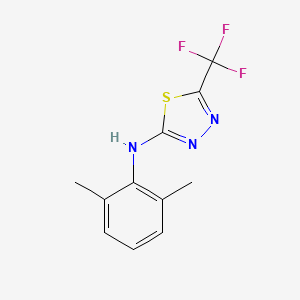

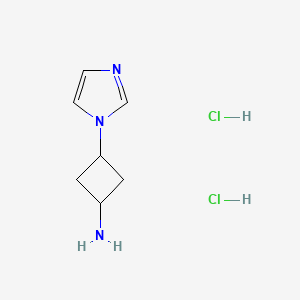

N-(2,6-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

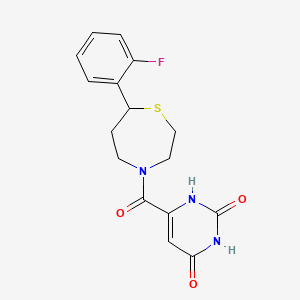

N-(2,6-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, also known as DTG, is a chemical compound that belongs to the thiadiazole family. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.

Applications De Recherche Scientifique

Degradation of Nitrogen-containing Hazardous Compounds

Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving treatment schemes' efficacy. A review by Bhat and Gogate (2021) highlights the degradation efficiencies of AOPs for aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides, emphasizing the global concern for toxic amino-compounds in water and the need for developing technologies focusing on their degradation (Bhat & Gogate, 2021).

Synthesis and Biological Applications of Thiazolidines

Research on thiazolidine motifs, including thiadiazoles, has shown that they act as a bridge between organic synthesis and medicinal chemistry. Sahiba et al. (2020) reviewed systematic approaches for synthesizing thiazolidine and its derivatives, highlighting their diverse therapeutic and pharmacological activity and emphasizing the importance of novel synthesis methods for enhancing selectivity, purity, and pharmacokinetic activity (Sahiba et al., 2020).

Kinetics and Mechanism of Formation and Destruction of N-nitrosodimethylamine

Sharma (2012) provides an overview of the mechanism of formation of N-nitrosodimethylamine (NDMA) in water, detailing the kinetics of reactions with disinfectants and the proposed mechanisms for NDMA transformations. This study underscores the complexity of NDMA's formation and destruction, offering insights into addressing this water contaminant (Sharma, 2012).

Contamination and Removal of Sulfamethoxazole

Prasannamedha and Kumar (2020) reviewed the occurrence, destiny, toxicity effects, and removal technologies of Sulfamethoxazole, a persistent organic pollutant, from aqueous solutions. The review emphasizes the significance of developing sustainable technology for removing toxic contaminants via adsorption or photocatalytic degradation (Prasannamedha & Kumar, 2020).

Synthesis and Biological Significances of 1,3,4-thiadiazolines

Yusuf and Jain (2014) explored various synthetic methods for 1,3,4-thiadiazoline and related compounds, emphasizing their pharmaceutical significance against different fungal and bacterial strains. This review highlights the importance of thiadiazolines in developing new drugs with potent biological activity (Yusuf & Jain, 2014).

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3S/c1-6-4-3-5-7(2)8(6)15-10-17-16-9(18-10)11(12,13)14/h3-5H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKVYPGJVFIFEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NN=C(S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2592876.png)

![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2592877.png)

![2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2592881.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2592892.png)

![N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2592897.png)